3-Ethoxychromen-2-one
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Overview
Description
Ethoxycoumarin, also known as 7-ethoxycoumarin, is a derivative of coumarin, a naturally occurring compound found in many plants. It is characterized by the presence of an ethoxy group at the 7th position of the coumarin structure. Ethoxycoumarin is widely used in biochemical research as a substrate to study enzyme activity, particularly cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxycoumarin can be synthesized through various methods, including the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of acid catalysts. For example, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid can yield ethoxycoumarin .
Industrial Production Methods
Industrial production of ethoxycoumarin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of green chemistry approaches, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethoxycoumarin undergoes various chemical reactions, including:
Oxidation: Ethoxycoumarin can be oxidized to form hydroxycoumarin derivatives.
Reduction: Reduction reactions can convert ethoxycoumarin to dihydrocoumarin derivatives.
Substitution: Substitution reactions can introduce different functional groups at the ethoxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxycoumarin, dihydrocoumarin, and various substituted coumarin derivatives .
Scientific Research Applications
Ethoxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and reaction mechanisms.
Biology: Employed in the study of cytochrome P450 enzyme activity in liver microsomes and other tissues.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
Ethoxycoumarin exerts its effects primarily through its interaction with cytochrome P450 enzymes. It undergoes O-deethylation to form hydroxycoumarin, which can then participate in further biochemical reactions. This process involves the activation of molecular oxygen and the transfer of electrons, leading to the formation of reactive intermediates that facilitate the deethylation reaction .
Comparison with Similar Compounds
Ethoxycoumarin is similar to other coumarin derivatives, such as umbelliferone and herniarin. its unique ethoxy group at the 7th position distinguishes it from these compounds. This structural difference affects its reactivity and interaction with enzymes, making it a valuable tool in biochemical research .
List of Similar Compounds
- Umbelliferone
- Herniarin
- 7-Hydroxycoumarin
- 4-Methylcoumarin
Ethoxycoumarin’s unique properties and versatility make it an important compound in various fields of scientific research and industrial applications.
Properties
CAS No. |
65216-93-5 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-ethoxychromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-2-13-10-7-8-5-3-4-6-9(8)14-11(10)12/h3-7H,2H2,1H3 |
InChI Key |
PPGXDBJURPEKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2OC1=O |
Key on ui other cas no. |
65216-93-5 |
Origin of Product |
United States |
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